2-Bromo-2-methylpropanoyl isocyanate

Description

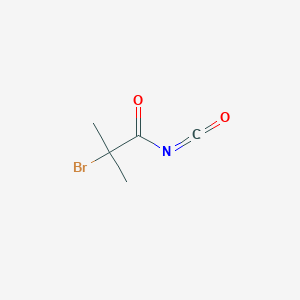

2-Bromo-2-methylpropanoyl isocyanate (C₅H₆BrNO₂) is a brominated acyl isocyanate characterized by a tert-butyl group substituted with bromine and an isocyanate (-NCO) functional group. This compound is expected to exhibit high reactivity due to the electrophilic isocyanate moiety, which participates in nucleophilic addition reactions. While specific data for this compound are absent in the provided evidence, comparisons with structurally related brominated compounds (e.g., 2-bromo-2-methylpropane and 2-bromo-2-methylpropanoic acid) can offer insights into its behavior .

Properties

Molecular Formula |

C5H6BrNO2 |

|---|---|

Molecular Weight |

192.01 g/mol |

IUPAC Name |

2-bromo-2-methylpropanoyl isocyanate |

InChI |

InChI=1S/C5H6BrNO2/c1-5(2,6)4(9)7-3-8/h1-2H3 |

InChI Key |

GQHJANQBJJKHAO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)N=C=O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key physicochemical properties of structurally analogous brominated compounds from the provided evidence. These data serve as a basis for inferring trends relevant to 2-bromo-2-methylpropanoyl isocyanate.

Key Observations:

Molecular Weight and Boiling Points: The addition of functional groups increases molecular weight and boiling points. For instance, 2-bromo-2-methylpropanoic acid (167.01 g/mol) has a higher boiling point (200°C) than 2-bromo-2-methylpropane (73.1°C) due to hydrogen bonding from the carboxylic acid group . Inference for this compound: The isocyanate group (-NCO) lacks hydrogen-bonding capacity, suggesting a lower boiling point compared to the carboxylic acid analog. However, its molecular weight (≈178 g/mol) would likely position its volatility between the two compounds.

Inference for this compound: The isocyanate’s polarity may enhance solubility in polar aprotic solvents (e.g., acetone or dichloromethane) but reduce miscibility in water due to the absence of ionizable groups.

Reactivity: The bromine atom in both reference compounds facilitates nucleophilic substitution (e.g., SN1/SN2 reactions). In 2-bromo-2-methylpropanoic acid, bromine also activates the α-carbon for decarboxylation under thermal conditions . Inference for this compound: The isocyanate group would dominate reactivity, enabling reactions with amines, alcohols, or water to form ureas, carbamates, or carbamic acids, respectively. Bromine may stabilize intermediates via inductive effects but could hinder sterically demanding reactions.

Research Findings and Limitations

- Thermal Stability: 2-Bromo-2-methylpropanoic acid decomposes at 200°C, suggesting that the isocyanate derivative may exhibit lower thermal stability due to the labile -NCO group .

- Synthetic Utility: Brominated acyl isocyanates are valuable in synthesizing heterocycles (e.g., hydantoins) or functionalized polymers.

Caveats:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.